N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
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Description
N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a useful research compound. Its molecular formula is C20H23N3OS and its molecular weight is 353.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a novel compound that has been synthesized and tested for its cytotoxicity against human cancer cell lines . The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein involved in angiogenesis .
Mode of Action
The interaction of this compound with its target, VEGFR2, results in the inhibition of the receptor’s activity . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
The action of this compound affects the VEGF signaling pathway, which plays a crucial role in angiogenesis .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it possesses favorable pharmacokinetic properties that allow it to reach its target and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of VEGFR2 and the disruption of angiogenesis . This leads to a decrease in the growth rate of cancer cells, as observed in cytotoxicity tests against human cancer cell lines .
Properties
IUPAC Name |
N-cycloheptyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(21-16-10-6-1-2-7-11-16)12-17-14-25-20-22-18(13-23(17)20)15-8-4-3-5-9-15/h3-5,8-9,13-14,16H,1-2,6-7,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARSTUPYYBFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.